molecular formula C2H4ClNO2 B176180 2-Chloro-n-hydroxyacetamide CAS No. 10335-72-5

2-Chloro-n-hydroxyacetamide

Cat. No. B176180
CAS RN: 10335-72-5
M. Wt: 109.51 g/mol
InChI Key: BHBUDNVRUZODMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxyacetamide is a chemical compound with the CAS Number: 10335-72-5 . It has a molecular weight of 109.51 . It is a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser and an infrequent sensitizer to formaldehyde contact allergy .


Synthesis Analysis

One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . An efficient and eco-friendly one-pot two-step procedure was developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides using Cu(OAc) 2 and diisopropyl ethyl amine in ethanolic medium under reflux condition .


Molecular Structure Analysis

The InChI Code for 2-Chloro-N-hydroxyacetamide is 1S/C2H4ClNO2/c3-1-2 (5)4-6/h6H,1H2, (H,4,5) . The methoxy group lies close to the mean plane of the phenyl ring while the acetamido group is twisted out of this plane .


Chemical Reactions Analysis

2-Chloro-N-hydroxyacetamide may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride and as an amidomethylating reagent for N,N-dialkylanilines .


Physical And Chemical Properties Analysis

2-Chloro-N-hydroxyacetamide is a solid under normal conditions . It has a melting point of 93-95°C . It is also hygroscopic .

Scientific Research Applications

  • Green Chemistry Applications : Maleki et al. (2016) demonstrated the electrochemical synthesis of 2-hydroxyacetamides, including derivatives of 2-Chloro-N-hydroxyacetamide, in a green chemistry context. This method avoids the use of toxic reagents and is a sustainable approach (Maleki et al., 2016).

  • Analytical Chemistry : Schöllhorn et al. (2000) used a derivative of 2-Chloro-N-hydroxyacetamide in a ligand displacement assay for the analysis of herbicides, demonstrating its utility in analytical chemistry (Schöllhorn et al., 2000).

  • Synthesis of N-Alkyl Hydroxyacetamides : Research by Zamudio Rivera et al. (2000) involved the synthesis of various hydroxyacetamides, highlighting the compound's significance in the preparation of pharmaceuticals and other chemicals (Zamudio Rivera et al., 2000).

  • Synthesis of Pesticide Intermediates : Shu (2001) described the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides, key intermediates in the production of certain pesticides, showcasing the compound's industrial application (Shu, 2001).

  • Crystal Structure Analysis : Perpétuo and Janczak (2009) conducted a study on the crystal structure of N-phenyl-2-hydroxyacetamide, providing insights into the compound's physical properties (Perpétuo & Janczak, 2009).

  • Synthesis and Characterization of Derivatives : Zhong-cheng and Shu Wan-yin (2002) synthesized and characterized 2-hydroxy-N-methyl-N-phenyl-acetamide, further contributing to the understanding of hydroxyacetamide chemistry (Zhong-cheng & Shu Wan-yin, 2002).

  • Environmental Science : Yu and Reckhow (2017) identified N-Chloro-2,2-dichloroacetamide, a derivative of 2-Chloro-N-hydroxyacetamide, as a disinfection byproduct in chlorinated drinking waters. This research is crucial for understanding the environmental impact of such compounds (Yu & Reckhow, 2017).

  • In Vitro Antiviral Activity : Yao et al. (2020) researched the in vitro antiviral activity of Hydroxychloroquine, a derivative of 2-Chloro-N-hydroxyacetamide, against SARS-CoV-2 (Yao et al., 2020).

  • Nuclear Chemistry Applications : Prathibha et al. (2016) synthesized and characterized N,N-dialkyl-2-hydroxyacetamides, demonstrating their potential for use in nuclear chemistry, particularly in the separation of trivalent actinides (Prathibha et al., 2016).

  • Microwave-assisted Synthesis of Biological Molecules : Hodgkinson et al. (2012) described a microwave-assisted procedure to synthesize 2-heptyl-3-hydroxy-4(1H)-quinolone, starting from a compound similar to 2-Chloro-N-hydroxyacetamide, demonstrating its role in the preparation of biologically active molecules (Hodgkinson et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chloro-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBUDNVRUZODMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496998
Record name 2-Chloro-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-hydroxyacetamide

CAS RN

10335-72-5
Record name 2-Chloro-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
V Jakubkienė, M Žvirblis, S Tumkevičius - Chemija, 2022 - lmaleidykla.lt
… Under the same conditions, the alkylation of 1,3,4-oxadiazole-2-thione 6 [10] with 2-chloro-N-hydroxyacetamide led to the synthesis of hydroxamic acid 7 (Scheme 2). The treatment of …
Number of citations: 7 lmaleidykla.lt
S Saha, D Pal, S Kumar - Tropical Journal of Pharmaceutical Research, 2016 - ajol.info
… triazole-5-thiol (VIII) and 2-(4-amino-5-sulfanyl4H-1, 2, 4-triazol-3-yl) phenol (XIV) were stirred with 2-chloro-N-hydroxyacetamide (III) in dimethyl formamide (DMF) solution for 1h …
Number of citations: 18 www.ajol.info
S Saha, D Pal, S Kumar - 2017 - nopr.niscpr.res.in
… All the molecules (FP1-FP12) were synthesized by three steps process as follows: (i) Synthesis of 2-chloro-N-hydroxyacetamide; (ii) General method for the preparation of 2-[(4-amino-3-…
Number of citations: 11 nopr.niscpr.res.in
A Kunfermann, C Lienau, B Illarionov… - Journal of medicinal …, 2013 - ACS Publications
… Diethylphosphonates 2a–e, α-mercaptophosphonates 3a and 3e, 2-chloro-N-hydroxy-N-methylacetamide, and 2-chloro-N-hydroxyacetamide have been prepared according to known …
Number of citations: 45 pubs.acs.org
A Kunfermann - Andrea Christiana Kunfermann, 2013 - mediatum.ub.tum.de
4.1 Summary The emergence and spread of multidrug-resistant pathogens are widely believed to endanger human health. New drug targets and lead compounds exempt from cross-…
Number of citations: 2 mediatum.ub.tum.de
RH Subramanian, J Zhu, JB Bailey, JA Chiong, Y Li… - Nature …, 2021 - nature.com
… d, Ice-bath setup for Step 12 in the synthesis of 2-chloro-N-hydroxyacetamide. … Purify the crude product (2-chloro-N-hydroxyacetamide) via silica gel column chromatography using a …
Number of citations: 17 www.nature.com
D Pal, S Kumar, S Saha - Int. J. Pharm. Pharm. Sci, 2017 - researchgate.net
… Synthesis The synthesis of hydroxamic acid derivatives (FP1-FP12) were previously done by fusion of 2-chloro-N-hydroxyacetamide with 2[(4-amino-3-phenyl/3-(2-hydroxyphenyl)-4H-1…
Number of citations: 7 www.researchgate.net
M Betti, D Catarzi, F Varano, M Falsini, K Varani… - European Journal of …, 2018 - Elsevier
… These latter were all commercially available with the exception of the 2-chloro-N-hydroxyacetamide 51 [39] which was synthesized from ethyl 2-chloroacetate with 50% aqueous …
Number of citations: 40 www.sciencedirect.com
P Kaur, AS Grewal, D Pandita, V Lather - 2022 - biointerfaceresearch.com
… The 2-chloro-Nhydroxyacetamide (0.1 mmol) was added to cinnamic acid amides (0.1 mmol) obtained above and refluxed for 8 h. The final products obtained were dried, collected, and …
Number of citations: 3 biointerfaceresearch.com
S Saha, D Pal, S Kumar - Inventi Rapid: Med Chem, 2017 - researchgate.net
… Synthesis of 2-chloro-Nhydroxyacetamide, Step: 2. General method for the preparation of 2-[(4-amino-3-phenyl/3-(2-hydroxy phenyl) -4H- 1, 2, 4-triazol-5-yl) sulfanyl] -N-…
Number of citations: 11 www.researchgate.net

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